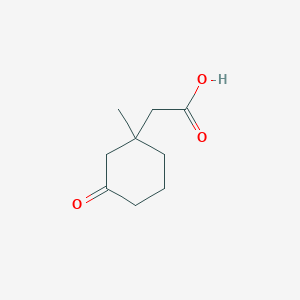

2-(1-Methyl-3-oxocyclohexyl)acetic acid

説明

2-(1-Methyl-3-oxocyclohexyl)acetic acid is a cyclohexane derivative featuring a methyl group at position 1, a ketone (oxo) group at position 3, and an acetic acid substituent. The methyl group at position 1 introduces steric and electronic effects that differentiate it from positional isomers and other cyclohexylacetic acid derivatives.

特性

CAS番号 |

119986-97-9 |

|---|---|

分子式 |

C9H14O3 |

分子量 |

170.21 g/mol |

IUPAC名 |

2-(1-methyl-3-oxocyclohexyl)acetic acid |

InChI |

InChI=1S/C9H14O3/c1-9(6-8(11)12)4-2-3-7(10)5-9/h2-6H2,1H3,(H,11,12) |

InChIキー |

KRQDTGNRVHFLHT-UHFFFAOYSA-N |

SMILES |

CC1(CCCC(=O)C1)CC(=O)O |

正規SMILES |

CC1(CCCC(=O)C1)CC(=O)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

a. 2-(2-Methyl-3-oxocyclohexyl)acetic Acid

- Structural Difference : The methyl group is at position 2 instead of position 1.

- Positional isomers often exhibit distinct biological activities due to differences in steric hindrance and hydrogen-bonding capabilities .

b. 2-(3-Oxocyclohexyl)acetic Acid (CAS 52263-23-7)

- Structural Difference : Lacks the methyl group at position 1.

- This compound may serve as a simpler analog for structure-activity relationship (SAR) studies .

Functional Group Modifications

a. Methyl (2-oxocyclohexyl)acetate

- Structural Difference : Acetic acid is esterified to a methyl ester.

- Impact : The ester form is less polar than the free acid, improving lipid solubility and volatility. Esters are often used as prodrugs or intermediates in organic synthesis .

b. 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (HY-W025830)

- Structural Difference: Contains a 2-amino-2-oxoethyl substituent.

- This compound is noted for neuroactive properties and applications in studying protein interactions .

Chain Length and Ring Size Variations

a. 7-Cyclohexyl-7-oxoheptanoic Acid (CAS 898766-74-0)

- Structural Difference: A heptanoic acid chain separates the cyclohexyl and oxo groups.

b. Ethyl 2-(2-oxocyclopentyl)acetate

- Structural Difference : Cyclopentane ring instead of cyclohexane.

- Cyclopentane derivatives are often explored for their pharmacokinetic properties .

Comparative Data Table

Key Research Findings

Steric and Electronic Effects : The 1-methyl group in 2-(1-Methyl-3-oxocyclohexyl)acetic acid likely reduces ring flexibility compared to its unmethylated analog (CAS 52263-23-7), impacting binding to enzymatic pockets .

Biological Activity: Compounds like 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid demonstrate that substituent polarity correlates with enhanced bioactivity, suggesting that modifications to the target compound could yield neuroactive derivatives .

Synthetic Utility : Ester derivatives (e.g., methyl or ethyl esters) are more amenable to purification and storage, highlighting the importance of functional group choice in industrial applications .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。